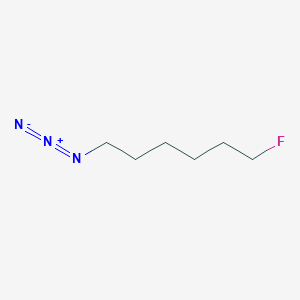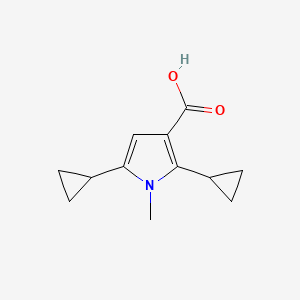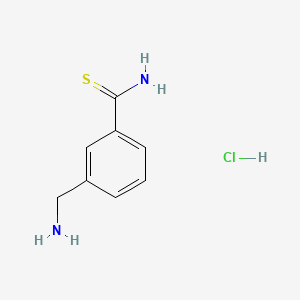
2-Hydroxy-2-(1-methylcyclobutyl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Hydroxy-2-(1-methylcyclobutyl)acetic acid is an organic compound characterized by a hydroxyl group and a carboxylic acid group attached to a cyclobutane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-2-(1-methylcyclobutyl)acetic acid typically involves the reaction of 1-methylcyclobutanone with a suitable hydroxylating agent. One common method is the hydroxylation of 1-methylcyclobutanone using hydrogen peroxide in the presence of a catalyst such as sodium tungstate. The reaction is carried out under mild conditions, typically at room temperature, to yield the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
2-Hydroxy-2-(1-methylcyclobutyl)acetic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like thionyl chloride (SOCl₂) for halogenation and amines for amination are employed.
Major Products Formed
Oxidation: Formation of 2-oxo-2-(1-methylcyclobutyl)acetic acid.
Reduction: Formation of 2-hydroxy-2-(1-methylcyclobutyl)ethanol.
Substitution: Formation of 2-chloro-2-(1-methylcyclobutyl)acetic acid or 2-amino-2-(1-methylcyclobutyl)acetic acid.
Aplicaciones Científicas De Investigación
2-Hydroxy-2-(1-methylcyclobutyl)acetic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential role in metabolic pathways and enzyme interactions.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.
Mecanismo De Acción
The mechanism of action of 2-Hydroxy-2-(1-methylcyclobutyl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and carboxylic acid groups play a crucial role in binding to these targets, influencing their activity and function. The compound may modulate metabolic pathways by acting as an inhibitor or activator of key enzymes.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Hydroxy-2-(1-ethylcyclobutyl)acetic acid
- 2-Hydroxy-2-(1-methylcyclopropyl)acetic acid
- 2-Hydroxy-2-(1-methylcyclopentyl)acetic acid
Uniqueness
2-Hydroxy-2-(1-methylcyclobutyl)acetic acid is unique due to its specific cyclobutane ring structure, which imparts distinct chemical and physical properties. Compared to similar compounds with different ring sizes or substituents, it exhibits unique reactivity and binding characteristics, making it valuable for specific applications in research and industry.
Propiedades
Fórmula molecular |
C7H12O3 |
|---|---|
Peso molecular |
144.17 g/mol |
Nombre IUPAC |
2-hydroxy-2-(1-methylcyclobutyl)acetic acid |
InChI |
InChI=1S/C7H12O3/c1-7(3-2-4-7)5(8)6(9)10/h5,8H,2-4H2,1H3,(H,9,10) |
Clave InChI |
XKZPLWUVHDERBS-UHFFFAOYSA-N |
SMILES canónico |
CC1(CCC1)C(C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


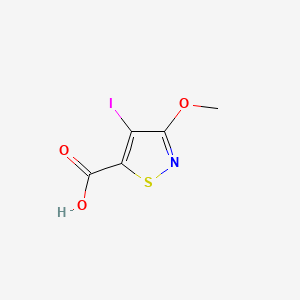
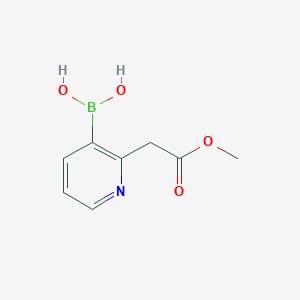
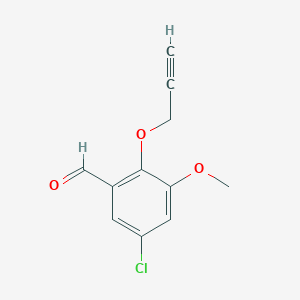
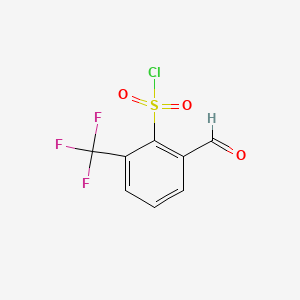
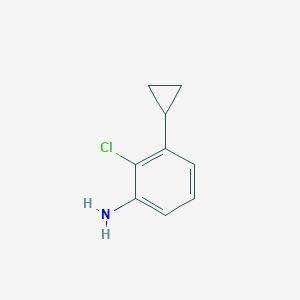

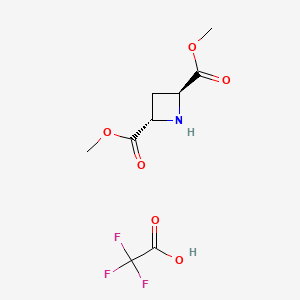
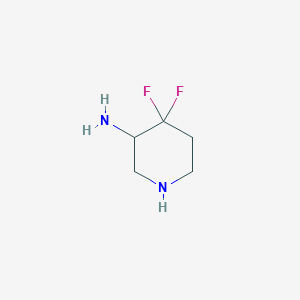
![(1,3-Dimethylpyrazolo[4,3-B]pyridin-6-YL)boronic acid](/img/structure/B13457404.png)

